3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Description
3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthetic amino acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups at the 3- and 7-amino positions of a heptanoic acid backbone. The Boc groups enhance stability during synthetic processes, particularly in peptide chemistry, by preventing unwanted side reactions.
Properties
Molecular Formula |
C17H32N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-10-8-7-9-12(11-13(20)21)19-15(23)25-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,22)(H,19,23)(H,20,21) |
InChI Key |
PHOMBNRVJNRAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino groups with tert-butoxycarbonyl (Boc) groups, followed by the formation of the heptanoic acid backbone through a series of condensation and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and related molecules:
Key Observations
Allyl-protected analogs (e.g., Compound 11) offer orthogonal deprotection strategies but are less stable under prolonged basic conditions .
Molecular Weight and Solubility :
- The higher molecular weight (~356 g/mol) of the target compound compared to single-Boc derivatives (e.g., 245.3 g/mol) may reduce aqueous solubility, necessitating organic solvents for handling .
Biological Activity :
- Boc-epi-statine derivatives exhibit protease inhibitory activity due to their hydroxy and methyl substituents, suggesting that the target compound’s dual Boc groups could be tailored for similar applications with improved metabolic stability .
Biological Activity
3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, also known as (3S)-3,7-bis[(tert-butoxy)carbonyl]amino]heptanoic acid, is a synthetic amino acid derivative with potential applications in various biological and medicinal fields. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C17H32N2O6
- Molecular Weight : 360.4 g/mol
- CAS Number : 2385142-60-7
Synthesis Methods
The synthesis of 3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid typically involves several key steps:
- Protection of Amino Groups : Utilizing di-tert-butyl dicarbonate (Boc2O) to protect amino groups through reaction in the presence of a base like triethylamine.
- Formation of Heptanoic Acid Backbone : The protected amino groups are then linked to a heptanoic acid backbone via condensation reactions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
The biological activity of 3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is primarily attributed to its role as a protected amino acid derivative. The tert-butoxycarbonyl groups shield the amino groups from premature reactions, enabling selective interactions in biochemical pathways once deprotected .
Biological Activity
Research indicates that this compound may exhibit significant biological activities including:
- Enzyme Inhibition : Potential interactions with various enzymes leading to modulation of metabolic pathways.
- Therapeutic Properties : Investigated for anti-inflammatory and antimicrobial effects, suggesting a role in drug development .
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that derivatives similar to 3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid exhibit varying degrees of antimicrobial activity against pathogens such as Escherichia coli .
- Anti-inflammatory Effects : In vitro studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | C17H32N2O6 | Enzyme inhibition, anti-inflammatory |
| 7-Bis[(tert-butoxy)carbonyl]aminoheptanoic acid | C17H32N2O6 | Antimicrobial properties |
| 2,6-Bis(tert-butoxycarbonylamino)hexanoic acid | C16H30N2O6 | Potential enzyme modulator |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
